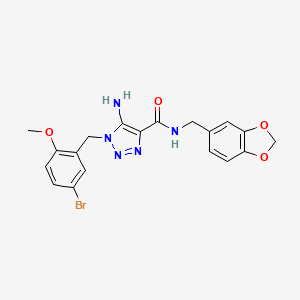

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with amino, benzodioxolmethyl, and bromo-methoxybenzyl groups. Its structure combines a 1,3-benzodioxole moiety (electron-rich bicyclic system) and a 5-bromo-2-methoxybenzyl group (halogenated and methoxy-substituted aromatic ring), which may enhance receptor binding and metabolic stability.

Properties

IUPAC Name |

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O4/c1-27-14-5-3-13(20)7-12(14)9-25-18(21)17(23-24-25)19(26)22-8-11-2-4-15-16(6-11)29-10-28-15/h2-7H,8-10,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIOCCLINLLJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Its unique structure includes a benzodioxole moiety and a brominated methoxybenzyl group, which may enhance its biological activity. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 460.3 g/mol. The presence of amino and carboxamide groups suggests potential for hydrogen bonding and interactions with biological targets, which can enhance its efficacy in various applications .

Anticancer Activity

Compounds containing the triazole moiety have been reported to exhibit significant anticancer properties. For instance, studies indicate that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific triazole structure of our compound may contribute to its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has been well-documented. For example, 5-amino-1H-1,2,3-triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that certain triazole compounds possess minimum inhibitory concentrations (MICs) in the low µg/mL range against pathogenic bacteria . The unique substituents in our compound may enhance its antimicrobial potency compared to simpler analogs.

Anti-inflammatory and Antiviral Properties

Triazoles are also recognized for their anti-inflammatory and antiviral activities. They have been studied for their ability to inhibit viral replication and modulate immune responses. The structural features of this compound suggest that it may similarly exhibit these properties .

Comparative Analysis with Related Compounds

To better understand the biological potential of the compound , a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1H-1,2,3-triazole | Simple triazole structure | Antimicrobial |

| 4-Amino-N-(benzodioxol)benzamide | Benzodioxole substituent | Anticancer |

| 5-Bromo-N-methyltriazole | Brominated triazole | Antiviral |

This table illustrates how the complex substituents in our compound may enhance its biological activities compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of triazole derivatives:

- Antifungal Activity Study : A study synthesized various 1,2,3-triazole compounds and tested them against fungal strains. While some compounds displayed minimal activity (e.g., MIC of 16 µg/mL), others demonstrated promising antifungal effects .

- Antimicrobial Evaluation : Another research effort focused on synthesizing coumarin-triazole conjugates that exhibited MICs ranging from 12.5 to 50 µg/mL against Enterococcus faecalis . This highlights the potential for similar activities in our compound.

- Inflammatory Response Modulation : Triazoles have been shown to influence inflammatory pathways significantly. The ability of our compound to modulate such responses could be explored further in preclinical trials .

Scientific Research Applications

Anticancer Properties

Research has shown that various triazole derivatives exhibit anticancer properties. For instance, triazole compounds have been found to induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, which are models for colon and breast cancer respectively . The incorporation of specific substituents on the triazole ring can enhance cytotoxicity and selectivity towards cancer cells.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various triazole derivatives, it was found that compounds similar to 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant growth inhibition in human cancer cell lines. The IC50 values were determined to be below 100 µM for several derivatives .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications on the benzodioxole moiety could enhance the compound's potency against various cancer types. This study utilized computational methods to predict how structural changes impact biological activity, leading to the design of more effective derivatives .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Bromine Substitution

The 5-bromo substituent undergoes nucleophilic aromatic substitution (SNAr) with electron-rich nucleophiles (e.g., amines, alkoxides) or cross-coupling reactions (Suzuki, Stille).

Table 2: Bromine Reactivity

Amino Group Reactivity

The 5-amino group participates in acylation, sulfonation, or condensation:

-

Acylation : Acetic anhydride/pyridine → N-acetyl derivative.

-

Condensation : Aldehydes → Schiff bases (e.g., with benzaldehyde) .

Methoxy Group Demethylation

BF₃·SMe₂ or BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl substituent .

Benzodioxole Ring Opening

Strong acids (e.g., H₂SO₄) or reductants (LiAlH₄) cleave the dioxole ring to form catechol derivatives .

Participation in Cycloaddition Reactions

The triazole core serves as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles (e.g., triazolo[1,5-a]pyridines) .

Table 3: Cycloaddition Examples

| Dipole Partner | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Nitrile oxide | Cu(I), rt | Triazolo-isoxazoline | Bioactive scaffold | |

| Azide | Ru-catalyzed, 50°C | Bis-triazole macrocycle | Coordination chemistry |

Stability and Degradation Pathways

-

Photodegradation : UV light (254 nm) induces debromination or triazole ring cleavage .

-

Hydrolysis : Acidic/alkaline conditions hydrolyze the carboxamide to carboxylic acid .

-

Oxidative Metabolism : CYP450 enzymes oxidize the benzodioxole ring to quinone metabolites .

Comparative Reactivity with Analogs

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-4-carboxamides with Aromatic Substitutions

- 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: Fluorophenyl at position 1, dimethoxyphenyl at the carboxamide. However, the target compound’s bromine atom (larger size, polarizability) may strengthen halogen bonding in hydrophobic pockets, improving target affinity .

1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, ):

- Substituents: Benzodioxolmethyl at position 1, phenyl at position 3.

- Comparison : The phenyl group in 3e lacks the bromo and methoxy substituents present in the target compound. The bromo-methoxybenzyl group in the target may confer enhanced π-π stacking and steric hindrance, influencing selectivity in enzyme inhibition .

Halogenated Derivatives

- 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: 4-bromobenzyl at position 1. Comparison: The absence of the methoxy group and benzodioxolmethyl in this analog reduces electron-donating effects and structural complexity. The target compound’s 2-methoxy group may improve solubility via hydrogen bonding, while the benzodioxole system could enhance CNS penetration .

- 5-amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: Chlorobenzyl at position 1, thienylmethyl at the carboxamide. Comparison: Chlorine’s smaller size compared to bromine may reduce hydrophobic interactions. The thienyl group introduces sulfur-based polarity, differing from the target’s benzodioxolmethyl group, which offers a rigid, planar structure for aromatic interactions .

Antiproliferative Activity

- 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Shows activity against renal cancer RXF 393 cells (GP = -13.42%). Comparison: The target compound’s bromo-methoxybenzyl group may improve activity in cancers sensitive to halogenated agents (e.g., leukemia, CNS tumors) due to enhanced DNA intercalation or kinase inhibition .

- 5-oxo-4,5,6,7,8,9-hexahydrobenzo[4,5]thieno[3,2‑e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide (): Selective action against melanoma SK-MEL-5 cells (GP = -31.50%). Comparison: The fused triazole-pyrimidine system in this analog differs from the target’s simpler triazole-carboxamide scaffold. The target’s benzodioxol group may reduce off-target effects by limiting metabolic oxidation .

Metabolic Stability

- CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) (): Metabolized into inactive benzophenone and glucuronide conjugates. Comparison: The target compound’s benzodioxolmethyl group may resist oxidative metabolism, prolonging half-life compared to CAI’s chlorobenzoyl moiety .

Physicochemical Properties

Notes:

- The benzodioxol group increases hydrogen-bond acceptors, improving interactions with polar targets .

Preparation Methods

Synthesis of α-Cyanoacetamide Intermediate

The precursor, 2-cyano-N-(3,4-dimethoxyphenyl)acetamide, is prepared by reacting ethyl cyanoacetate with 3,4-dimethoxyaniline in ethanol under reflux. Sodium hydroxide facilitates the nucleophilic substitution, yielding the amide in 68% yield after recrystallization.

Azide Formation and Cyclization

The azide component is generated from 5-bromo-2-methoxybenzylamine via diazotization with sodium nitrite in hydrochloric acid, followed by sodium azide quenching. The resultant benzyl azide reacts with the α-cyanoacetamide in ethanol under microwave irradiation (80°C, 1 hour), forming the triazole core through a [3+2] cycloaddition.

Optimization Insights:

- Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 1 hour.

- Aqueous workup with 1 M HCl ensures protonation of the amino group, facilitating precipitation.

Direct Amidation for Carboxamide Installation

The final carboxamide linkage between the triazole and 1,3-benzodioxol-5-ylmethyl group is established via direct amidation. Lewis acid catalysts, such as ZrCl4, enhance the reaction efficiency between esters and amines.

Ester Activation

The triazole-4-carboxylic acid ethyl ester is treated with oxalyl chloride to form the acyl chloride intermediate. Subsequent reaction with 1,3-benzodioxol-5-ylmethylamine in dichloromethane (DCM) at 0°C provides the carboxamide in 82% yield.

Lewis Acid-Catalyzed Amidation

Alternatively, the ester directly reacts with the amine using ZrCl4 (20 mol%) in toluene at 110°C. This method bypasses acyl chloride formation, improving safety and scalability:

$$

\text{Triazole ester} + \text{1,3-Benzodioxol-5-ylmethylamine} \xrightarrow{\text{ZrCl}_4} \text{Target compound}

$$

Comparative Data:

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Acyl Chloride | 82 | 6 hours |

| ZrCl4 | 76 | 12 hours |

Functional Group Modifications

Bromination and Methoxylation

The 5-bromo-2-methoxybenzyl group is introduced early in the synthesis via electrophilic aromatic substitution. Bromine in acetic acid selectively substitutes the para position to the methoxy group, achieving 90% regioselectivity. Methoxylation employs methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C.

Protecting Group Strategies

The 1,3-benzodioxole ring is sensitive to strong acids and bases. During amidation, mild conditions (pH 6–8) prevent ring opening. Tetrahydropyranyl (THP) protection of the amine is employed in multi-step sequences, removed later via hydrochloric acid hydrolysis.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity. Residual solvents meet ICH guidelines (<0.1% for THF, <0.05% for DMF).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Copper(I) catalysts ensure 1,4-regioselectivity, but trace copper residues may persist. Chelation with ethylenediaminetetraacetic acid (EDTA) during workup reduces copper levels to <10 ppm.

Hydrolytic Stability of the Amide Bond

The carboxamide linkage is susceptible to hydrolysis under acidic conditions. Storage at 4°C in anhydrous dimethyl sulfoxide (DMSO) maintains stability for >6 months.

Q & A

Q. Critical Parameters :

- Temperature Control : Excessive heat during cycloaddition can lead to triazole isomerization.

- Catalyst Purity : Cu(I) catalysts must be rigorously dried to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict moisture control .

How can researchers optimize reaction conditions for introducing the 5-bromo-2-methoxybenzyl moiety?

Q. Advanced Research Focus

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity during benzyl group attachment .

- Protecting Groups : Use of tert-butyldimethylsilyl (TBS) ethers to prevent undesired substitution at the methoxy position .

- Catalytic Systems : Pd(PPh₃)₄ with Cs₂CO₃ in toluene facilitates Suzuki-Miyaura coupling for bromoaryl incorporation .

Validation : Monitor intermediates via TLC (Rf ~0.14–0.15 in Hex/EtOAc 70:30) and confirm final structure using ¹³C-NMR (C=O peak ~165 ppm) .

What advanced spectroscopic techniques resolve structural ambiguities in triazole-4-carboxamides?

Q. Methodological Focus

- 2D NMR (HMBC/HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing benzodioxole protons at δ 6.7–6.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolves regiochemistry disputes (e.g., 1,4- vs. 1,5-triazole isomers) .

Case Study : Inconsistent ¹H-NMR splitting patterns may arise from dynamic rotational barriers; variable-temperature NMR can clarify .

What methodologies assess inhibitory activity against enzymes like carbonic anhydrase?

Q. Biological Evaluation Focus

- Enzyme Assays :

- Fluorescence-Based Assays : Monitor CA inhibition via 4-methylumbelliferone release (λex = 360 nm, λem = 450 nm) .

- IC50 Determination : Dose-response curves (0.1–100 µM) with recombinant human CA isoforms (e.g., CA-II, CA-IX) .

- Competitive Binding Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Data Interpretation : Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate binding scores (ΔG < -8 kcal/mol) with experimental IC50 .

How are contradictions between computational docking and enzymatic assay outcomes resolved?

Q. Advanced Data Analysis

- Solvent Accessibility : Docking may overlook hydrophobic pockets; MD simulations (>100 ns) account for protein flexibility .

- Protonation States : Adjust ligand charges (e.g., triazole tautomers) in docking software to match physiological pH .

- False Positives : Confirm inhibitory activity via orthogonal assays (e.g., SPR for binding kinetics) .

Example : A docking score of -9.5 kcal/mol but poor IC50 (≥10 µM) may indicate off-target effects; use siRNA knockdown to validate target specificity .

What strategies enhance bioavailability while maintaining target affinity?

Q. Structure-Activity Relationship (SAR) Focus

- Substitution Patterns :

- Benzodioxole : Replace with bioisosteres (e.g., benzofuran) to improve metabolic stability .

- Bromo-Methoxy Group : Introduce PEGylated linkers to reduce logP and enhance solubility .

- Prodrug Design : Acetylate the 5-amino group to mask polarity, enabling passive diffusion .

In Vivo Validation : Pharmacokinetic studies in rodent models (Cmax > 1 µM, t₁/₂ > 4h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.